molecular formula C6H6ClN3O2 B1310107 4-Chloro-5-nitrobenzene-1,2-diamine CAS No. 67073-39-6

4-Chloro-5-nitrobenzene-1,2-diamine

Cat. No. B1310107
Key on ui cas rn: 67073-39-6
M. Wt: 187.58 g/mol
InChI Key: LOQLMWFVXRZASN-UHFFFAOYSA-N
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Patent
US05418241

Procedure details

A mixture of 14 g (0.074 mol) of 4-chloro-5-nitro-1,2-benzenediamine and of 13.44 g (0.226 mol) of urea is heated at 180° C. for 4 hours. The reaction mixture is cooled and evaporated to dryness. The residue is taken up in methanol and evaporated again. The residue is triturated in ether and a solid is obtained which is filtered. The product is used as is in the subsequent stages.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
13.44 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH2:12])[C:5]([NH2:11])=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].N[C:14](N)=[O:15]>>[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]2[NH:11][C:14](=[O:15])[NH:12][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
ClC=1C=C(C(=CC1[N+](=O)[O-])N)N
Step Two
Name
Quantity
13.44 g
Type
reactant
Smiles
NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
evaporated again
CUSTOM
Type
CUSTOM
Details
The residue is triturated in ether
CUSTOM
Type
CUSTOM
Details
a solid is obtained which
FILTRATION
Type
FILTRATION
Details
is filtered

Outcomes

Product
Name
Type
Smiles
ClC1=CC2=C(NC(N2)=O)C=C1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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